molecular formula C12H14N4OS B2421738 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013785-61-9

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2421738
CAS No.: 1013785-61-9
M. Wt: 262.33
InChI Key: JVABIQSWHLCNJQ-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013785-61-9) is a high-purity heterocyclic compound with a molecular weight of 262.33 g/mol, integrating both thiazole and pyrazole rings into a single, versatile scaffold . This unique structure makes it a valuable intermediate in medicinal chemistry and drug discovery, particularly for developing novel therapeutic agents. The compound's molecular formula is C12H14N4OS, and it is characterized by its distinct properties as a heterocyclic scaffold . This compound is of significant interest in scientific research for its potential biological activities. Its mechanism of action is believed to involve interaction with specific enzymatic pathways and cellular receptors. Thiazole-containing compounds, as a class, are known to exhibit a diverse spectrum of therapeutic potentials, including anti-inflammatory, antimicrobial, and anticancer properties . The specific combination of the dihydrocyclopentathiazole and dimethylpyrazole rings in this molecule is designed to impart distinct chemical and biological properties, making it a valuable pharmacophore for optimizing new bioactive drug candidates . Researchers utilize this compound in various biological assays to study its effects on different cellular pathways and molecular targets. The synthesis of this compound typically involves the formation of the thiazole ring, followed by cyclization and subsequent amidation to introduce the pyrazole-3-carboxamide group . It is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound for projects in pharmaceutical development, biochemical studies, and material science.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-7-6-9(15-16(7)2)11(17)14-12-13-8-4-3-5-10(8)18-12/h6H,3-5H2,1-2H3,(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVABIQSWHLCNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Cyclization: The intermediate formed is then cyclized to form the 5,6-dihydro-4H-cyclopenta[d]thiazole structure.

    Pyrazole Formation: The pyrazole ring is introduced by reacting the thiazole intermediate with a suitable hydrazine derivative.

    Amidation: Finally, the carboxamide group is introduced through an amidation reaction using an appropriate carboxylic acid derivative and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.

    Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and targets.

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide
  • 2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethylamine dihydrochloride hydrate

Uniqueness

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of thiazole and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C12H14N4OS
  • Molecular Weight : 258.34 g/mol
  • LogP : 3.4618
  • Hydrogen Bond Acceptors : 5
  • Hydrogen Bond Donors : 1

Chemical Structure Depiction

PropertyValue
InChI KeyHHKMNGUADPYMDO-UHFFFAOYSA-N
Polar Surface Area71.074 Ų
SMILESCN(C)C(=O)N1CC2=C(S1)C(=CN2)C=C1CC=C1

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : It acts as an inhibitor of various enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways associated with pain and inflammation.

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit notable anti-inflammatory effects. For instance, studies indicate that similar compounds can inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses .

Antimicrobial Activity

The compound has shown promise against various bacterial strains. A study highlighted that pyrazole derivatives could effectively inhibit the growth of E. coli and S. aureus, suggesting potential as antimicrobial agents .

Neuroprotective Properties

Recent investigations have suggested that pyrazole compounds can inhibit neuronal nitric oxide synthase (nNOS), indicating potential neuroprotective effects. This inhibition is crucial for conditions characterized by excessive nitric oxide production, such as neurodegenerative diseases .

Study on Anti-inflammatory Effects

A study by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activity. The results showed that certain compounds exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, outperforming standard treatments like dexamethasone .

Antimicrobial Activity Assessment

Burguete et al. reported the synthesis of novel pyrazole derivatives and tested their antimicrobial activity against several strains, including Klebsiella pneumoniae. One compound demonstrated significant antibacterial activity comparable to standard antibiotics .

Neuroprotective Mechanism Investigation

In a study focusing on nNOS inhibitors, researchers designed new pyrazole derivatives that selectively inhibited nNOS over inducible nitric oxide synthase (iNOS). Compound 3r was identified as particularly potent due to its electron-donating substituents enhancing selectivity .

Q & A

Basic Research Question

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases (acetonitrile/water + 0.1% TFA).
  • NMR : ¹³C NMR confirms absence of regioisomers; compare with reference data in .
  • Elemental analysis : Carbon-hydrogen-nitrogen (CHN) ratios must align with theoretical values (±0.4%) .

How can reaction mechanisms be elucidated for novel derivatives?

Advanced Research Question

  • Kinetic isotope effects (KIE) : Deuterium labeling (e.g., D₂O solvent) identifies rate-determining steps.
  • In situ FTIR : Tracks intermediate formation (e.g., acyl azides in ).
  • Computational modeling : IRC (Intrinsic Reaction Coordinate) analysis maps transition states () .

What are the best practices for handling discrepancies in biological assay data?

Advanced Research Question

  • Dose-response validation : Repeat assays with independent batches (n ≥ 3) to rule out batch variability.
  • Counter-screening : Test against off-targets (e.g., CYP450 enzymes) to confirm selectivity.
  • Meta-analysis : Cross-reference with public databases (e.g., PubChem BioAssay) to identify trends .

How does the compound’s solubility profile impact formulation studies?

Basic Research Question

  • Solubility screening : Use shake-flask method in biorelevant media (FaSSIF/FeSSIF).
  • Co-solvents : PEG-400 or cyclodextrins enhance aqueous solubility ().
  • Salt formation : Hydrochloride salts improve bioavailability for poorly soluble analogs () .

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